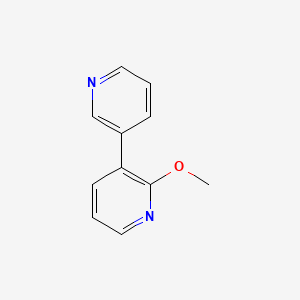![molecular formula C44H59IN2O2 B14187793 3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline CAS No. 850374-71-9](/img/structure/B14187793.png)
3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline is a complex organic compound that features a phenanthroline core substituted with an ethynyl group and a bis(dodecyloxy)-iodophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline typically involves multiple steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Bis(dodecyloxy)-iodophenyl Moiety: This step involves the iodination of a bis(dodecyloxy)benzene derivative followed by its coupling with the ethynyl-phenanthroline intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the phenanthroline core or the ethynyl group.
Substitution: The iodine atom in the bis(dodecyloxy)-iodophenyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its unique structural features make it a candidate for use in materials science, particularly in the development of organic semiconductors or photovoltaic materials.
Mécanisme D'action
The mechanism of action of 3-[[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl]-1,10-phenanthroline depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms and forming stable complexes. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, potentially disrupting their normal function and leading to therapeutic effects.
Propriétés
Numéro CAS |
850374-71-9 |
|---|---|
Formule moléculaire |
C44H59IN2O2 |
Poids moléculaire |
774.9 g/mol |
Nom IUPAC |
3-[2-(2,5-didodecoxy-4-iodophenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C44H59IN2O2/c1-3-5-7-9-11-13-15-17-19-21-30-48-41-34-40(45)42(49-31-22-20-18-16-14-12-10-8-6-4-2)33-38(41)26-25-36-32-39-28-27-37-24-23-29-46-43(37)44(39)47-35-36/h23-24,27-29,32-35H,3-22,30-31H2,1-2H3 |
Clé InChI |
BEJUTAVDHWKULT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)OCCCCCCCCCCCC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)
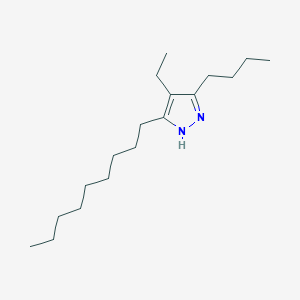

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![4,4'-Sulfonylbis[2-(prop-1-en-1-yl)phenol]](/img/structure/B14187745.png)
![5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B14187748.png)
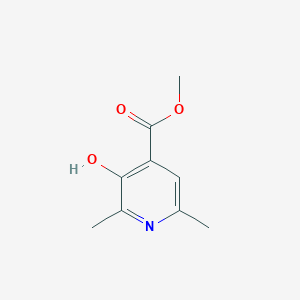

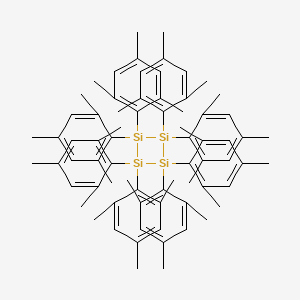
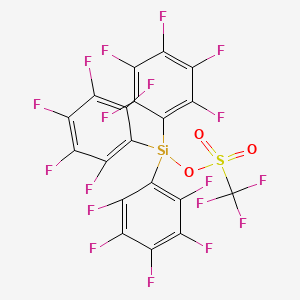
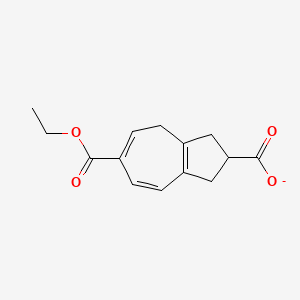
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
